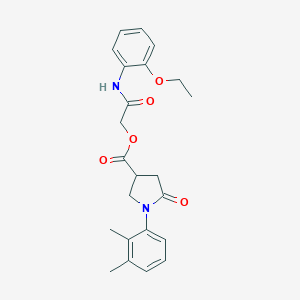
2-(2-Ethoxyanilino)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyanilino)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EDP-420, and it belongs to the class of pyrrolidine carboxylates.
Mecanismo De Acción
The mechanism of action of EDP-420 is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, EDP-420 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects:
EDP-420 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for inhibiting tumor growth. Additionally, EDP-420 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EDP-420 is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. Additionally, EDP-420 has been found to have low toxicity in normal cells, which is important for minimizing side effects. However, one limitation of EDP-420 is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on EDP-420. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the mechanism of action of EDP-420 in more detail. Finally, clinical trials could be conducted to evaluate the safety and efficacy of EDP-420 in humans, with the goal of developing a new cancer therapy.
Métodos De Síntesis
The synthesis of EDP-420 involves the reaction of 2-(2-ethoxyanilino)-2-oxoethyl chloride with 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
EDP-420 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer. Additionally, EDP-420 has been found to be effective in inhibiting the growth and proliferation of cancer cells.
Propiedades
Fórmula molecular |
C23H26N2O5 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-4-29-20-11-6-5-9-18(20)24-21(26)14-30-23(28)17-12-22(27)25(13-17)19-10-7-8-15(2)16(19)3/h5-11,17H,4,12-14H2,1-3H3,(H,24,26) |
Clave InChI |
XSTNZQCOLILKLX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)







![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)